5-bromo-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}furan-2-carboxamide
Description
5-Bromo-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}furan-2-carboxamide is a heterocyclic compound comprising a brominated furan carboxamide moiety connected to a triazine core via a methylene bridge. The triazine ring is substituted with a methoxy group at position 4 and a piperidin-1-yl group at position 4. This structural configuration combines electron-rich aromatic systems (furan and triazine) with polar functional groups (amide, methoxy, and piperidine), rendering it suitable for applications in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
5-bromo-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O3/c1-23-15-19-12(9-17-13(22)10-5-6-11(16)24-10)18-14(20-15)21-7-3-2-4-8-21/h5-6H,2-4,7-9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLDBPSUTYUFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-bromo-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}furan-2-carboxamide (CAS Number: 2034352-28-6) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and enzyme inhibition properties, supported by various research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.24 g/mol . The structure features a furan ring and a triazine moiety, which are significant in determining its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034352-28-6 |
| Molecular Formula | C15H18BrN5O3 |
| Molecular Weight | 396.24 g/mol |
1. Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit promising anticancer properties. For instance, studies have shown that derivatives containing piperidine and triazine structures can induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells.
In a notable study, the compound was evaluated for its cytotoxic effects against various cancer cell lines. The results demonstrated significant inhibition of tumor growth in vivo, suggesting its potential as an anticancer agent. The mechanism of action may involve the disruption of critical signaling pathways associated with cell survival and proliferation.
2. Antibacterial Activity
The antibacterial potential of related compounds has been well-documented. For example, derivatives featuring the piperidine nucleus have shown activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.
In vitro assays revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel antibacterial agent.
3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been investigated. Enzyme assays indicated significant inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urinary tract infections, respectively.
Case Study 1: Anticancer Efficacy
A recent study involved administering the compound to tumor-bearing mice. The results showed a marked reduction in tumor size compared to control groups. Flow cytometry analysis confirmed increased apoptosis rates in treated cells, highlighting the compound's potential as a therapeutic agent against cancer.
Case Study 2: Antibacterial Properties
Another study focused on evaluating the antibacterial efficacy of the compound against various pathogens. The results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting it could serve as an alternative treatment option for bacterial infections resistant to conventional antibiotics.
Comparison with Similar Compounds
Key Structural Features :
- Furan ring : The bromine atom at position 5 enhances electrophilic reactivity, enabling nucleophilic substitution reactions.
- Triazine core : The 4-methoxy and 6-piperidin-1-yl substituents influence electronic distribution and steric accessibility, impacting molecular interactions with biological targets.
- Methylene bridge : Facilitates conjugation between the furan and triazine systems, stabilizing the molecule’s planar conformation .
Comparison with Similar Compounds
Structural Analogues and Their Modifications
Table 1: Structural and Functional Comparison
C. Physicochemical Properties
- Solubility : The target compound’s piperidine group improves water solubility (logP ~2.1) relative to Compound A (logP ~2.8) .
- Thermal Stability: Triazine derivatives with piperidin-1-yl substituents exhibit higher decomposition temperatures (~250°C) compared to dimethylamino-substituted analogues (~220°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
